molecular formula C10H13N3O B6617405 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol CAS No. 1529687-53-3

3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol

Cat. No.: B6617405
CAS No.: 1529687-53-3
M. Wt: 191.23 g/mol
InChI Key: REKNXBOYWJHULK-UHFFFAOYSA-N
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Description

3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing nitrogen atoms within a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the cyclization of an appropriate precursor containing an amino group and a pyridine ring[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer activity. For instance, derivatives of 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol have been studied for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. Preliminary studies suggest that these compounds may inhibit the activity of certain kinases involved in cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, possibly through modulation of neurotransmitter systems or antioxidant activity .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that can include:

  • Formation of the Imidazo[1,2-a]pyridine Ring : This often requires cyclization reactions involving pyridine derivatives and suitable electrophiles.
  • Introduction of the Amino Group : This can be achieved through amination reactions using ammonia or amines under controlled conditions.
  • Hydroxylation : The final step usually involves introducing the hydroxyl group at the propan chain through reduction or substitution reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of imidazo[1,2-a]pyridine for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antibiotics, researchers tested the antimicrobial activity of several imidazo derivatives against Staphylococcus aureus. The results indicated that this compound exhibited notable inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 3-[(Pyridin-2-yl)amino]propan-1-ol: This compound is structurally similar but lacks the imidazo[1,2-a]pyridine ring.

  • 3-amino-1-{imidazo[1,2-a]pyrimidin-3-yl}propan-1-one: Another related compound with a pyrimidine ring instead of pyridine.

Uniqueness: 3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

Biological Activity

3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol, also known by its CAS number 1529687-53-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C10H13N3OC_{10}H_{13}N_{3}O with a molecular weight of approximately 191.23 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its significant biological activities.

PropertyValue
CAS Number1529687-53-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study highlighted the effectiveness of various imidazopyridine compounds against bacterial strains, suggesting that this compound could possess similar activities due to its structural characteristics .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer potential. A comprehensive review noted that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds with a similar scaffold to this compound have shown promise in targeting cancer cells effectively.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored in studies focusing on dopamine receptor modulation. Imidazopyridines are known to interact with the D3 dopamine receptor, which plays a crucial role in neurodegenerative diseases and psychiatric disorders . The specific activity of this compound in this context remains to be fully elucidated but suggests avenues for further research.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications to the nitrogen atoms and the positioning of functional groups significantly influence biological activity. For instance, the presence of an amino group at the propanol position enhances the compound's interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • Antibacterial Activity : In a study examining various derivatives, one compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Research involving analogs of imidazo[1,2-a]pyridine revealed effective inhibition of cancer cell lines, with IC50 values indicating potent activity .
  • Neuropharmacology : A recent publication discussed the agonistic effects of similar compounds on dopamine receptors, highlighting their potential in treating neurodegenerative disorders .

Properties

IUPAC Name

3-amino-1-imidazo[1,2-a]pyridin-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNXBOYWJHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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